molecular formula C13H14O2 B11899660 6,7-Dimethoxy-1-methylnaphthalene CAS No. 1865-90-3

6,7-Dimethoxy-1-methylnaphthalene

Cat. No.: B11899660
CAS No.: 1865-90-3
M. Wt: 202.25 g/mol
InChI Key: XKNDQNYCLSMQKA-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-methylnaphthalene is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.255 g/mol It is a derivative of naphthalene, characterized by the presence of methoxy groups at the 6th and 7th positions and a methyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1-methylnaphthalene typically involves the methylation of 6,7-dimethoxynaphthalene. One common method includes the use of methyl iodide (CH3I) and a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-1-methylnaphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced naphthalene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups. Common reagents include bromine (Br2) and nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

6,7-Dimethoxy-1-methylnaphthalene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.

    Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-methylnaphthalene largely depends on its chemical reactivity. The methoxy groups enhance its electron-donating properties, making it more reactive towards electrophilic substitution reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to various pharmacological effects. detailed studies on its molecular targets and pathways are still limited .

Comparison with Similar Compounds

    1,7-Dimethoxy-6-methylnaphthalene: Similar structure but with methoxy groups at different positions.

    6,7-Dimethoxy-2-methylnaphthalene: Similar structure with a different position for the methyl group.

Uniqueness: The electron-donating effects of the methoxy groups at the 6th and 7th positions make it particularly reactive in electrophilic substitution reactions, distinguishing it from other naphthalene derivatives .

Properties

CAS No.

1865-90-3

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6,7-dimethoxy-1-methylnaphthalene

InChI

InChI=1S/C13H14O2/c1-9-5-4-6-10-7-12(14-2)13(15-3)8-11(9)10/h4-8H,1-3H3

InChI Key

XKNDQNYCLSMQKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=CC=C1)OC)OC

Origin of Product

United States

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